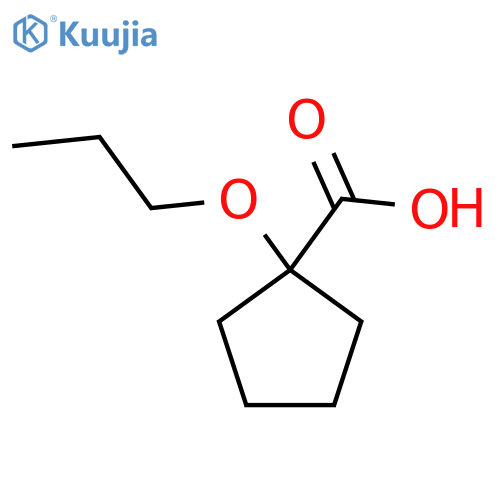

Cas no 1250249-74-1 (1-Propoxycyclopentane-1-carboxylic acid)

1-Propoxycyclopentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-propoxycyclopentane-1-carboxylic acid

- 1250249-74-1

- EN300-1143738

- AKOS017417830

- 1-Propoxycyclopentane-1-carboxylic acid

-

- MDL: MFCD14637316

- インチ: 1S/C9H16O3/c1-2-7-12-9(8(10)11)5-3-4-6-9/h2-7H2,1H3,(H,10,11)

- InChIKey: OARWJVXZZGJNAX-UHFFFAOYSA-N

- ほほえんだ: O(CCC)C1(C(=O)O)CCCC1

計算された属性

- せいみつぶんしりょう: 172.109944368g/mol

- どういたいしつりょう: 172.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 46.5Ų

1-Propoxycyclopentane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1143738-2.5g |

1-propoxycyclopentane-1-carboxylic acid |

1250249-74-1 | 2.5g |

$1089.0 | 2023-08-31 | ||

| Enamine | EN300-1143738-0.1g |

1-propoxycyclopentane-1-carboxylic acid |

1250249-74-1 | 0.1g |

$490.0 | 2023-08-31 | ||

| Enamine | EN300-1143738-0.05g |

1-propoxycyclopentane-1-carboxylic acid |

1250249-74-1 | 0.05g |

$468.0 | 2023-08-31 | ||

| Enamine | EN300-1143738-0.5g |

1-propoxycyclopentane-1-carboxylic acid |

1250249-74-1 | 0.5g |

$535.0 | 2023-08-31 | ||

| Enamine | EN300-1143738-1g |

1-propoxycyclopentane-1-carboxylic acid |

1250249-74-1 | 1g |

$557.0 | 2023-08-31 | ||

| Enamine | EN300-1143738-1.0g |

1-propoxycyclopentane-1-carboxylic acid |

1250249-74-1 | 1g |

$1299.0 | 2023-05-23 | ||

| Enamine | EN300-1143738-10.0g |

1-propoxycyclopentane-1-carboxylic acid |

1250249-74-1 | 10g |

$5590.0 | 2023-05-23 | ||

| Enamine | EN300-1143738-0.25g |

1-propoxycyclopentane-1-carboxylic acid |

1250249-74-1 | 0.25g |

$513.0 | 2023-08-31 | ||

| Enamine | EN300-1143738-5.0g |

1-propoxycyclopentane-1-carboxylic acid |

1250249-74-1 | 5g |

$3770.0 | 2023-05-23 | ||

| Enamine | EN300-1143738-5g |

1-propoxycyclopentane-1-carboxylic acid |

1250249-74-1 | 5g |

$1614.0 | 2023-08-31 |

1-Propoxycyclopentane-1-carboxylic acid 関連文献

-

1. Book reviews

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

1-Propoxycyclopentane-1-carboxylic acidに関する追加情報

Introduction to 1-Propoxycyclopentane-1-carboxylic acid (CAS No. 1250249-74-1)

1-Propoxycyclopentane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1250249-74-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by a cyclopentane ring substituted with a propoxy group and a carboxylic acid moiety, has garnered attention due to its versatile structural framework and potential applications in synthetic chemistry and drug development.

The structural motif of 1-propoxycyclopentane-1-carboxylic acid consists of a five-membered cyclopentane ring, which is a common scaffold in many biologically active molecules. The presence of the propoxy group (-OCH₂CH₂CH₃) introduces polarity and reactivity, while the carboxylic acid (-COOH) functionality provides acidic properties, making it a valuable intermediate in various chemical transformations. This combination of features positions the compound as a promising candidate for further exploration in medicinal chemistry.

In recent years, the pharmaceutical industry has shown increasing interest in cycloalkyl derivatives due to their potential to enhance drug bioavailability and metabolic stability. The cyclopentane ring, in particular, is known for its ability to mimic the conformational flexibility of certain natural products, thereby facilitating better binding to biological targets. The propoxy group further enhances this potential by introducing hydrophilic interactions, which can improve solubility and pharmacokinetic properties.

One of the most compelling aspects of 1-propoxycyclopentane-1-carboxylic acid is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacological activity. For instance, derivatives of this structure have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The carboxylic acid moiety can be readily modified through esterification or amidation reactions, allowing for the creation of a wide range of derivatives with tailored properties.

Recent studies have also highlighted the role of 1-propoxycyclopentane-1-carboxylic acid in the development of chiral compounds. The cyclopentane ring can exist in multiple stereoisomeric forms, and controlling these stereochemical aspects is crucial for achieving optimal biological activity. Researchers have employed asymmetric synthesis techniques to produce enantiomerically pure forms of this compound, which are essential for developing enantiopure drugs with improved efficacy and reduced side effects.

The carboxylic acid group in 1-propoxycyclopentane-1-carboxylic acid (CAS No. 1250249-74-1) offers another avenue for functionalization. This group can participate in various reactions such as esterification, amidation, and decarboxylation, enabling the synthesis of diverse derivatives. For example, esters derived from this compound have been investigated for their potential as prodrugs, which can improve oral bioavailability upon metabolic conversion.

Another area of interest is the use of 1-propoxycyclopentane-1-carboxylic acid in materials science. The unique structural properties of this compound make it suitable for applications in polymer chemistry and surface modification. Researchers have explored its incorporation into polymeric matrices to enhance material properties such as flexibility and biocompatibility. These advancements underscore the broad utility of this compound beyond traditional pharmaceutical applications.

The synthesis of 1-propoxycyclopentane-1-carboxylic acid itself has been optimized through various methodologies. Traditional approaches involve cyclization reactions followed by functional group transformations. However, modern synthetic strategies have focused on greener and more efficient methods, such as catalytic processes that minimize waste and energy consumption. These advancements align with the growing emphasis on sustainable chemistry practices in the pharmaceutical industry.

In conclusion, 1-propoxycyclopentane-1-carboxylic acid (CAS No. 1250249-74-1) represents a fascinating compound with significant potential in multiple domains of chemistry and biology. Its unique structural features make it a valuable intermediate for drug development, chiral synthesis, and materials science applications. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in scientific innovation.

1250249-74-1 (1-Propoxycyclopentane-1-carboxylic acid) 関連製品

- 2228163-51-5(2,4-dibromo-1-(but-3-yn-2-yl)benzene)

- 1609407-23-9(N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide)

- 1261512-49-5(4-Bromo-2-(difluoromethyl)-1-methoxybenzene)

- 362502-79-2(1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea)

- 2096339-49-8([3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid)

- 475271-62-6(4-O-Des(difluoromethyl) Roflumilast)

- 1851604-82-4(3-Bromo-1-butyl-1H-pyrazole)

- 1955523-96-2(N-(propan-2-yl)oxetan-3-amine hydrochloride)

- 42310-02-1(5-fluoro-L-Histidine)

- 2055840-68-9(Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate)